1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3,4-dichlorobenzoyl)piperazine
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Description
The compound seems to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives have been synthesized under solvothermal conditions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Analogues of σ Receptor Ligand PB28 for Diagnostic and Therapeutic Applications
Compounds analogous to the σ receptor ligand PB28, which possess modifications to reduce lipophilicity, have shown promise for diagnostic and therapeutic applications in oncology. These analogues, designed with more polar functional groups, have exhibited substantial affinities for receptor subtypes and possess properties consistent with tumor cell entry, suggesting potential utility in targeted cancer therapies and imaging (Abate et al., 2011).
Piperazine Analogues as Ligands for Melanocortin Receptors
Piperazine analogues synthesized as ligands for melanocortin receptors have demonstrated selectivity and high affinity for MC4R, indicating potential applications in treating disorders related to melanocortin receptor dysfunction, such as obesity and metabolic syndrome (Mutulis et al., 2004).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Novel 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activity, showing promise as antibacterial and antifungal agents. This suggests potential applications in developing new antimicrobials to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Inhibitors of HIV Entry
Compounds acting as potent noncompetitive allosteric antagonists of the CCR5 receptor have demonstrated significant antiviral effects against HIV-1, highlighting their potential application in HIV treatment strategies (Watson et al., 2005).
Antibacterial and Antifungal Activity of Piperazine Derivatives
Piperazine derivatives have been synthesized and evaluated for antibacterial and antifungal activity, indicating their potential use in treating infections caused by various pathogens (Roshan, 2018).
properties
IUPAC Name |
[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Cl2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h6-7,12,14,16H,1-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVTUOOGNXPHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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